molecular formula C10H10N6O3S B11501096 Acetamide, N-(4-acetylaminofurazan-3-yl)-2-(pyrimidin-2-ylsulfanyl)-

Acetamide, N-(4-acetylaminofurazan-3-yl)-2-(pyrimidin-2-ylsulfanyl)-

Cat. No.: B11501096
M. Wt: 294.29 g/mol
InChI Key: PATJLUYWFGAVKA-UHFFFAOYSA-N
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Description

N-(4-ACETAMIDO-1,2,5-OXADIAZOL-3-YL)-2-(PYRIMIDIN-2-YLSULFANYL)ACETAMIDE is a synthetic organic compound that belongs to the class of oxadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ACETAMIDO-1,2,5-OXADIAZOL-3-YL)-2-(PYRIMIDIN-2-YLSULFANYL)ACETAMIDE typically involves the following steps:

    Formation of the Oxadiazole Ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Thioether Formation: The pyrimidin-2-ylsulfanyl group can be introduced by reacting the oxadiazole intermediate with a suitable pyrimidine thiol under nucleophilic substitution conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions could potentially reduce the oxadiazole ring or the acetamido group.

    Substitution: The compound may participate in nucleophilic or electrophilic substitution reactions, particularly at the pyrimidine ring.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols

Major Products

    Oxidation Products: Sulfoxides, sulfones

    Reduction Products: Reduced oxadiazole derivatives

    Substitution Products: Various substituted pyrimidine derivatives

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.

    Medicine: Potential use as a drug candidate or a lead compound in drug discovery.

    Industry: Possible applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The exact mechanism of action would depend on the specific biological or chemical context. Generally, compounds like N-(4-ACETAMIDO-1,2,5-OXADIAZOL-3-YL)-2-(PYRIMIDIN-2-YLSULFANYL)ACETAMIDE may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The oxadiazole ring and the pyrimidine moiety are often involved in binding interactions with these targets.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Aminophenyl)-2-(pyrimidin-2-ylsulfanyl)acetamide
  • N-(4-Acetylphenyl)-2-(pyrimidin-2-ylsulfanyl)acetamide
  • N-(4-Methylphenyl)-2-(pyrimidin-2-ylsulfanyl)acetamide

Uniqueness

N-(4-ACETAMIDO-1,2,5-OXADIAZOL-3-YL)-2-(PYRIMIDIN-2-YLSULFANYL)ACETAMIDE is unique due to the presence of both the oxadiazole ring and the pyrimidine moiety, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C10H10N6O3S

Molecular Weight

294.29 g/mol

IUPAC Name

N-(4-acetamido-1,2,5-oxadiazol-3-yl)-2-pyrimidin-2-ylsulfanylacetamide

InChI

InChI=1S/C10H10N6O3S/c1-6(17)13-8-9(16-19-15-8)14-7(18)5-20-10-11-3-2-4-12-10/h2-4H,5H2,1H3,(H,13,15,17)(H,14,16,18)

InChI Key

PATJLUYWFGAVKA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=NON=C1NC(=O)CSC2=NC=CC=N2

Origin of Product

United States

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